molecular formula C18H19N3OS B11500310 3-amino-N-benzyl-N,4,6-trimethylthieno[2,3-b]pyridine-2-carboxamide

3-amino-N-benzyl-N,4,6-trimethylthieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B11500310
M. Wt: 325.4 g/mol
InChI Key: YBVRSHBKRKJIEA-UHFFFAOYSA-N
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Description

3-amino-N-benzyl-N,4,6-trimethylthieno[2,3-b]pyridine-2-carboxamide is a heterocyclic compound that features a thieno[2,3-b]pyridine core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups in its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-benzyl-N,4,6-trimethylthieno[2,3-b]pyridine-2-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with ethyl chloroacetate in the presence of a base such as potassium carbonate or sodium ethoxide . The resulting intermediate undergoes further reactions to form the desired thieno[2,3-b]pyridine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-boiling solvents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-benzyl-N,4,6-trimethylthieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group or other reducible functionalities.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the thieno[2,3-b]pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thieno[2,3-b]pyridine core.

Scientific Research Applications

3-amino-N-benzyl-N,4,6-trimethylthieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s biological activity makes it a candidate for drug development and biochemical studies.

    Medicine: Potential therapeutic applications include antimicrobial, anticancer, and anti-inflammatory agents.

    Industry: It can be used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-amino-N-benzyl-N,4,6-trimethylthieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-N-benzyl-N,4,6-trimethylthieno[2,3-b]pyridine-2-carboxamide is unique due to the presence of the benzyl group and the specific substitution pattern on the thieno[2,3-b]pyridine ring. This unique structure contributes to its distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C18H19N3OS

Molecular Weight

325.4 g/mol

IUPAC Name

3-amino-N-benzyl-N,4,6-trimethylthieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C18H19N3OS/c1-11-9-12(2)20-17-14(11)15(19)16(23-17)18(22)21(3)10-13-7-5-4-6-8-13/h4-9H,10,19H2,1-3H3

InChI Key

YBVRSHBKRKJIEA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)N(C)CC3=CC=CC=C3)N)C

Origin of Product

United States

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